Cas no 2138297-16-0 (2-Amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid)
![2-Amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid structure](https://ja.kuujia.com/scimg/cas/2138297-16-0x500.png)
2-Amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2138297-16-0
- EN300-702933
- 2-amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid
- 2-Amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid
-
- インチ: 1S/C17H21FN2O4/c1-17(2,3)24-16(23)20-6-4-10(5-7-20)11-8-12(18)14(15(21)22)13(19)9-11/h4,8-9H,5-7,19H2,1-3H3,(H,21,22)
- InChIKey: NBUUFISZYDUGMV-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(=O)O)=C(C=C(C=1)C1=CCN(C(=O)OC(C)(C)C)CC1)N
計算された属性
- せいみつぶんしりょう: 336.14853532g/mol
- どういたいしつりょう: 336.14853532g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 529
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 92.9Ų
2-Amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-702933-0.05g |
2-amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid |
2138297-16-0 | 95.0% | 0.05g |
$924.0 | 2025-03-12 | |
Enamine | EN300-702933-1.0g |
2-amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid |
2138297-16-0 | 95.0% | 1.0g |
$1100.0 | 2025-03-12 | |
Enamine | EN300-702933-0.1g |
2-amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid |
2138297-16-0 | 95.0% | 0.1g |
$968.0 | 2025-03-12 | |
Enamine | EN300-702933-0.25g |
2-amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid |
2138297-16-0 | 95.0% | 0.25g |
$1012.0 | 2025-03-12 | |
Enamine | EN300-702933-5.0g |
2-amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid |
2138297-16-0 | 95.0% | 5.0g |
$3189.0 | 2025-03-12 | |
Enamine | EN300-702933-2.5g |
2-amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid |
2138297-16-0 | 95.0% | 2.5g |
$2155.0 | 2025-03-12 | |
Enamine | EN300-702933-10.0g |
2-amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid |
2138297-16-0 | 95.0% | 10.0g |
$4729.0 | 2025-03-12 | |
Enamine | EN300-702933-0.5g |
2-amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid |
2138297-16-0 | 95.0% | 0.5g |
$1056.0 | 2025-03-12 |
2-Amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid 関連文献
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
2-Amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acidに関する追加情報
Comprehensive Overview of 2-Amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid (CAS No. 2138297-16-0)
The compound 2-Amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid (CAS No. 2138297-16-0) is a highly specialized organic intermediate with significant applications in pharmaceutical research and medicinal chemistry. Its unique structure, featuring a fluorobenzoic acid core and a Boc-protected tetrahydropyridine moiety, makes it a valuable building block for the synthesis of novel drug candidates. Researchers and chemists are increasingly interested in this compound due to its potential role in developing targeted therapies and small-molecule inhibitors.
In recent years, the demand for fluorinated compounds like 2-Amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid has surged, driven by the growing focus on precision medicine and drug discovery. The presence of a fluorine atom in its structure enhances its metabolic stability and bioavailability, which are critical factors in pharmacokinetic optimization. This compound is often searched in conjunction with terms such as "Boc-protected intermediates," "fluorinated benzoic acid derivatives," and "tetrahydropyridine applications," reflecting its relevance in contemporary research.
The synthesis of 2-Amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid involves multi-step organic transformations, including protection-deprotection strategies and cross-coupling reactions. Its CAS No. 2138297-16-0 serves as a unique identifier in chemical databases, facilitating its procurement and regulatory compliance. The compound's molecular weight and solubility profile are frequently queried by researchers, underscoring its practical utility in laboratory settings.
From an SEO perspective, this compound aligns with trending topics such as "fluorine in drug design," "Boc group in organic synthesis," and "benzoic acid derivatives." Its applications extend to cancer research, neurological disorders, and inflammatory diseases, making it a subject of interest for academic and industrial researchers alike. The compound's structural complexity and functional versatility are often highlighted in scientific literature and patent filings.
In summary, 2-Amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid (CAS No. 2138297-16-0) represents a critical tool in modern chemical synthesis and drug development. Its combination of a fluorinated aromatic ring and a protected heterocycle offers unparalleled opportunities for innovation in therapeutic agent design. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in cutting-edge research.
2138297-16-0 (2-Amino-4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-6-fluorobenzoic acid) 関連製品
- 1260624-14-3(N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide)
- 459418-63-4(N-(6-Bromo-4-quinazolinyl)-N-(4-fluorophenyl)amine)
- 1806850-15-6(Methyl 3-bromo-2-cyano-4-formylbenzoate)
- 67401-54-1(2-(1-aminopropyl)-1,3-thiazole-4-carboxylic acid)
- 1214363-57-1(5-Amino-4-methyl-2-phenylpyridine)
- 1780645-12-6(1-Piperazinepropanamine, β,β-difluoro-4-methyl-)
- 306936-27-6(1H-Pyrrole-3-carboxylicacid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-methyl-5-phenyl-)
- 1261640-42-9(Schembl22321627)
- 2034524-39-3(2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide)
- 2416231-11-1(4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane)



